
1-(3-Hydroxyphenyl)cyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxyphenyl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C13H15NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-(3-Hydroxyphenyl)cyclohexanecarbonitrile consists of 13 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact structure can be found in various chemical databases .Aplicaciones Científicas De Investigación
Photocyclization and Photochemistry
- Studies have examined the photocyclization and photochemistry of compounds structurally similar to 1-(3-Hydroxyphenyl)cyclohexanecarbonitrile, indicating a potential application in photochemical processes and the study of photoisomerization mechanisms (Bortolus et al., 2004), (Bandini et al., 2005).
Enzyme Inhibition
- Some derivatives have been identified as potent inhibitors of specific enzymes like 4-hydroxyphenylpyruvate dioxygenase, indicating the potential for the development of therapeutic agents or agricultural chemicals (Lin et al., 2000), (Lin et al., 2002).
Crystallographic Analysis and Molecular Docking
- The crystallographic analysis of compounds with a similar structure can provide valuable insights into their molecular properties, such as bond lengths, angles, and intermolecular interactions, and may have implications for material science and molecular design (Parsania et al., 2016), (Kokila et al., 2017).
Catalytic Oxidation Processes
- Some derivatives have shown to be effective in catalyzing the oxidation of hydrocarbons and alcohols, suggesting applications in industrial processes and chemical synthesis (Shul’pin et al., 2013), (Palion-Gazda et al., 2021).
Propiedades
IUPAC Name |
1-(3-hydroxyphenyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-10-13(7-2-1-3-8-13)11-5-4-6-12(15)9-11/h4-6,9,15H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTUETIJAQWPHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676473 |
Source


|
| Record name | 1-(3-Hydroxyphenyl)cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyphenyl)cyclohexanecarbonitrile | |
CAS RN |
1263285-86-4 |
Source


|
| Record name | 1-(3-Hydroxyphenyl)cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

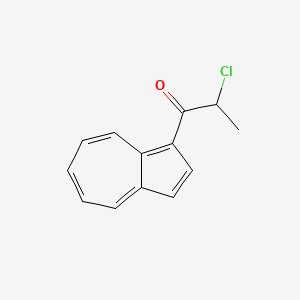
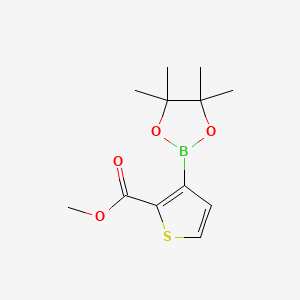
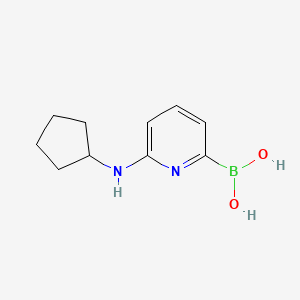

![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B597175.png)
![1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B597178.png)
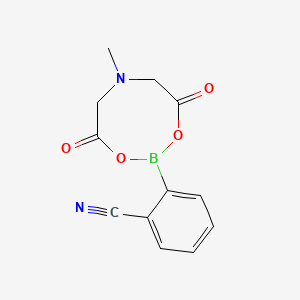

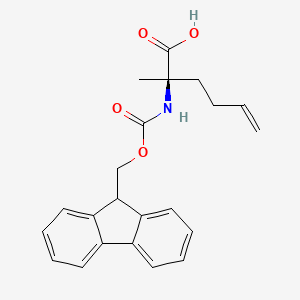
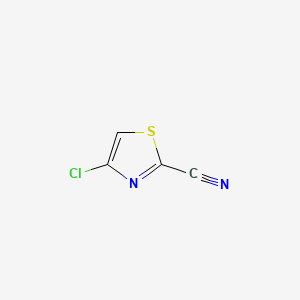

![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)